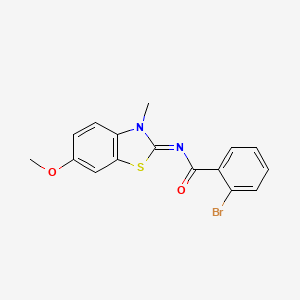

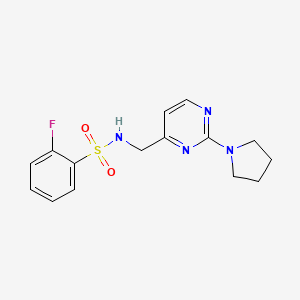

![molecular formula C19H17N3O7S B2755714 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1903703-64-9](/img/structure/B2755714.png)

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives are part of a large number of drugs and biologically relevant molecules .

Synthesis Analysis

Oxazolines, which are precursors to oxazoles, can be prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis

The structure of oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents . This process is part of the synthesis of oxazole derivatives .Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature . The physical and chemical properties of specific oxazole derivatives would depend on their exact molecular structure.Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

A study highlighted the antimalarial properties of sulfonamide derivatives, including compounds similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. These sulfonamides were evaluated for their in vitro antimalarial activity, demonstrating significant effectiveness with IC50 values of <30µM. The study also assessed the compounds' ADMET properties, indicating their potential as antimalarial agents without significant cytotoxicity at effective concentrations. The presence of specific moieties, such as quinoxaline attached to the sulfonamide ring system, was found to enhance antimalarial activity (Fahim & Ismael, 2021).

Synthetic Chemistry Applications

Research on the chemical synthesis of isoxazoles and related heterocyclic compounds has shown the versatility of sulfonamide derivatives in creating novel chemical entities. One study detailed the electrophilic quenching of isoxazoles bearing electron-withdrawing groups, which allowed for the synthesis of thioalkyl derivatives, highlighting a method for creating structurally diverse compounds with potential applications in medicinal chemistry and drug design (Balasubramaniam et al., 1990).

Molecular Docking and Theoretical Investigations

Theoretical calculations and molecular docking studies have been conducted on sulfonamide derivatives to understand their interaction with biological targets. For example, the docking of sulfonamide compounds on key proteins associated with diseases such as malaria and COVID-19 has been explored. These studies offer insights into the molecular basis of the compounds' activity and can guide the development of more effective therapeutic agents (Fahim & Ismael, 2021).

Development of Antibacterial Agents

Another area of application is the synthesis of heterocyclic compounds containing a sulfonamido moiety for antibacterial use. New compounds with potential as antibacterial agents were synthesized, demonstrating the role of sulfonamide derivatives in the development of new antimicrobials. The synthesized compounds showed significant antibacterial activity, underscoring the importance of structural diversity in combating bacterial infections (Azab et al., 2013).

Wirkmechanismus

The mechanism of action of oxazole derivatives can vary widely depending on the specific derivative and its biological activity. For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7S/c1-21-15-9-13(7-8-16(15)29-18(21)24)30(26,27)20-14(12-5-3-2-4-6-12)10-22-17(23)11-28-19(22)25/h2-9,14,20H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRHKPCOSWQHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)

![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)

![2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2755641.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)

![N-(2,6-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2755644.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2755646.png)

![(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2755649.png)

![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)